molecular formula C10H13NO B11732902 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B11732902
M. Wt: 163.22 g/mol
InChI Key: XENPBKVMMYRJJK-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a methyl group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    Chroman-4-amine: Similar structure but lacks the methyl group.

Uniqueness: 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-methyl-2,3-dihydrochromen-4-amine

InChI

InChI=1S/C10H13NO/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3

InChI Key

XENPBKVMMYRJJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)N

Origin of Product

United States

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